molecular formula C8H10Br2S B039698 2,5-Dibromo-3-butylthiophene CAS No. 116971-10-9

2,5-Dibromo-3-butylthiophene

Cat. No. B039698
CAS RN: 116971-10-9
M. Wt: 298.04 g/mol
InChI Key: YRSQCQUZWSQKKU-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions, such as the Stille's reaction, which is used for the regioselective synthesis of oligothiophenes. For instance, polyhydroxyoligothiophenes are synthesized through palladium(0)-catalyzed coupling of mono- and distannanes with appropriate monobromo compounds, showcasing the adaptability of thiophene chemistry for generating complex molecular structures (Barbarella et al., 1996).

Molecular Structure Analysis
The molecular structure of thiophene derivatives is significantly influenced by substituent effects. For example, silyl-functionalized dibromo-dithiophenes exhibit varying degrees of π-conjugation and molecular packing based on the nature of the silyl groups, highlighting the importance of functional groups in dictating the electronic properties of thiophene-based molecules (Baumgartner, 2005).

Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including oxidative bromination, which can simultaneously perform oxidation and bromination. This dual functionality of Br2 is demonstrated in the synthesis of 3,4-diaryl-2,5-dibromothiophenes, showcasing the versatility of thiophenes in chemical transformations (Dang & Chen, 2007).

Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility and molecular weight, are tailored by the introduction of side chains. For example, diblock conjugated copolymers of poly(3-butylthiophene) exhibit distinct physical properties determined by their molecular weight and polydispersity indices, illustrating the impact of polymer architecture on material characteristics (Wu et al., 2009).

Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity and photophysical properties, are influenced by their functional groups. The interaction of 3-amino-2-cyanothioacrylamides with halo methylene compounds yields 5-acyl-2-amino-3-cyanothiophenes, demonstrating the synthetic flexibility and potential for generating optoelectronically active thiophene-based compounds (Lugovik et al., 2017).

Scientific Research Applications

  • Synthesis of New Thiophene Derivatives : A study demonstrated the use of 2,5-dichlorothiophen to synthesize new 3,4-disubstituted thiophenes and attempts to synthesize dithiophen analogues of biphenylene (Ayres, Longworth, & Mcomie, 1975).

  • Conducting Polythiophene Synthesis : Research found that prolonged storage or gentle heating of crystalline 2,5-dibromo-3,4-ethylenedioxythiophene leads to highly conducting, bromine-doped poly(3,4-ethylenedioxythiophene) with high conductivity (Meng et al., 2003).

  • Polymerization Selectivity Analysis : A study using the GRIM method revealed that the head-to-tail selectivity in the polymerization of 2,5-dibromo 3-butylthiophene is due to asymmetric intermediates and catalysts selectively coupling desired isomers to produce regioregular polymers (Bahri‐Laleh, Poater, Cavallo, & Mirmohammadi, 2014).

  • Synthesis of 2,5-Dihydrothiophene : A method for synthesizing 2,5-dihydrothiophene from cis-1,4-dichloro-2-butene has been reported (Everhardus, Gräting, & Brandsma, 2010).

  • Silyl-functionalized Dithiophenes : Research showed that 5,5′-bis(silyl)-functionalized 3,3′-dibromo-2,2′-dithiophenes have higher conjugation and more favorable molecular packing than triisopropylsilyl-substituted species (Baumgartner, 2005).

  • Post-Polymerization Functionalization : A study demonstrated the functionalization of bromide-bearing polythiophenes with 1-thiolethyl--d-mannose tetraacetate or 1-thiol--d-glucose tetraacetrate to produce highly water-soluble polymers (Xue, Luo, & Liu, 2007).

  • Biomedical Applications : Poly(3-butylthiophene)-b-poly(3-octylthiophene) copolymers show potential for biomedical applications due to their high regioregularity and low polydispersity index (Wu, Ren, Li, Mezzenga, & Jenekhe, 2009).

Mechanism of Action

Target of Action

The primary target of 2,5-Dibromo-3-butylthiophene is the polymerization process of 3-alkylthiophenes . This compound plays a crucial role in the formation of regiospecific poly-3-butylthiophenes .

Mode of Action

This compound interacts with its targets through a process known as the Grignard metathesis polymerization . Initially, the Grignard reagent undergoes oxidative addition to the monomer to afford the 2-bromo-5-chloromagnesio-3-butylthiophene or the 2-chloromagnesio 5-bromo-3-butylthiophene regioisomers . These intermediates are then polymerized catalytically to a series of regiospecific poly-3-butylthiophenes .

Biochemical Pathways

The affected pathway is the polymerization of 3-alkylthiophenes . The downstream effects include the formation of regiospecific poly-3-butylthiophenes, which are crucial in the field of organic electronics .

Pharmacokinetics

It has a molecular weight of 298.04 , and it’s a solid at room temperature . Its density is 1.67 g/mL at 25 °C , and it has a boiling point of 270-281 °C . These properties may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of regiospecific poly-3-butylthiophenes . These polymers have potential applications in the field of organic electronics .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored at 2-8°C and kept in a dark place under an inert atmosphere . These conditions help maintain the stability and efficacy of the compound.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2,5-dibromo-3-butylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2S/c1-2-3-4-6-5-7(9)11-8(6)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSQCQUZWSQKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344916
Record name 2,5-Dibromo-3-butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116971-10-9
Record name 2,5-Dibromo-3-butylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the challenges associated with controlling the polymerization of 2,5-Dibromo-3-butylthiophene to obtain regioregular poly(3-butylthiophene)?

A1: Achieving high regioregularity in poly(3-butylthiophene) synthesis using this compound is crucial for obtaining desirable material properties. The challenge lies in controlling the coupling reaction during polymerization. Grignard metathesis polymerization (GRIM) is a commonly used method, but it often leads to a mixture of head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) couplings. [] This mixed coupling results in structural defects within the polymer chain, negatively impacting its conductivity and other properties.

Q2: How does the molecular weight of poly(3-butylthiophene)-b-poly(3-octylthiophene) affect its self-assembly behavior?

A2: The molecular weight of block copolymers significantly influences their self-assembly behavior. In the case of poly(3-butylthiophene)-b-poly(3-octylthiophene) (P3BT-b-P3OT), varying the block lengths can lead to different morphologies in the solid state. [] This is because the different alkyl side chains (butyl and octyl) on the thiophene rings lead to varying degrees of incompatibility between the blocks. This difference drives the self-assembly process, leading to microphase separation.

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